5-Chloro-N-(cyanomethyl)-2-cyclopentyloxybenzamide
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Description
5-Chloro-N-(cyanomethyl)-2-cyclopentyloxybenzamide is a useful research compound. Its molecular formula is C14H15ClN2O2 and its molecular weight is 278.74. The purity is usually 95%.
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Scientific Research Applications
Reductive Chemistry and Cytotoxicity
A significant area of research involves the reductive chemistry of novel cytotoxins, including compounds structurally similar to 5-Chloro-N-(cyanomethyl)-2-cyclopentyloxybenzamide. Studies have explored the selective toxicity of these compounds towards hypoxic cells, which is a key feature in targeting cancer cells that reside in low-oxygen environments. For example, the study by Palmer et al. (1995) on a bioreductive drug outlines the enzymatic reduction process and the resultant cytotoxicity, highlighting the potential of such compounds in cancer therapy (Palmer, van Zijl, Denny, & Wilson, 1995).
Design and Synthesis of Derivatives
Another avenue of research is the design and synthesis of derivatives with specific pharmacological targets. Faizi et al. (2017) described the creation of 4-chloro-N-(2-(substitutedphenyl)-4-oxothiazolidin-3-yl)-2-phenoxybenzamide derivatives as anticonvulsant agents, showcasing the methodological approach to developing compounds with desired biological activities (Faizi et al., 2017).
Structural Analysis
Investigations into the structure of related compounds, such as glibenclamide, provide insight into how structural features affect drug activity and stability. Sanz et al. (2012) focused on the structural study of glibenclamide, an antidiabetic drug, to understand its behavior in various states, offering a template for analyzing similar compounds (Sanz, Claramunt, Alkorta, Sánchez-Sanz, & Elguero, 2012).
Photocatalytic Degradation Studies
Research on the degradation of related compounds, such as propyzamide, through photocatalytic methods with titanium dioxide, illustrates the environmental fate and behavior of these chemicals. Torimoto et al. (1996) investigated the enhanced rate of mineralization and reduced toxicity of solution-phase intermediates, which is relevant for understanding the environmental impact of similar compounds (Torimoto, Ito, Kuwabata, & Yoneyama, 1996).
Properties
IUPAC Name |
5-chloro-N-(cyanomethyl)-2-cyclopentyloxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O2/c15-10-5-6-13(19-11-3-1-2-4-11)12(9-10)14(18)17-8-7-16/h5-6,9,11H,1-4,8H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZSLFDUIRAKLRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=C(C=C(C=C2)Cl)C(=O)NCC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.